Welcome to the BenchChem Online Store!
molecular formula C8H4Br3ClO3S B8473253 3-(Tribromomethylsulfonyl)benzoyl chloride CAS No. 299446-70-1

3-(Tribromomethylsulfonyl)benzoyl chloride

Cat. No. B8473253
M. Wt: 455.35 g/mol
InChI Key: SHWRJAZTPLNUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06316670B1

Procedure details

To 375 g (0.86 mole) of 3-tribromomethanesulfonyl benzoic acid were added 1 ml of dimethylformamide and 500 ml of thionyl chloride and the mixture was refluxed for one hour. The reaction mixture was filtered and 3000 ml of hexane was added to the filtrate to precipitate crystals. The crystals were recovered by filtration and dried to obtain 366 g of 3-tribromomethanesulfonyl benzoylchloride (yield 94%, white crystals).
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([Br:16])([Br:15])[S:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9](O)=[O:10])(=[O:5])=[O:4].S(Cl)([Cl:19])=O>CN(C)C=O>[Br:1][C:2]([Br:16])([Br:15])[S:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([Cl:19])=[O:10])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
375 g
Type
reactant
Smiles
BrC(S(=O)(=O)C=1C=C(C(=O)O)C=CC1)(Br)Br
Name
Quantity
500 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
3000 ml of hexane was added to the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC(S(=O)(=O)C=1C=C(C(=O)Cl)C=CC1)(Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 366 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.